Structural Determinant of Potency: 5-Methyl Absence Differentiates This Building Block from Low-Nanomolar SRPK1 Inhibitors
The target compound lacks the 5-methyl substituent on the furan ring that is present in the potent SRPK1 inhibitor SPHINX31 (IC50 = 5.9 nM) . The 5-methyl analog co-crystallized with SRPK1 (PDB 5MXX) demonstrates that this methyl group occupies a hydrophobic pocket created by the kinase's unique helical insert domain, triggering a backbone flip in the hinge region that is essential for sub-10 nM potency [1]. The des-methyl scaffold (this compound) therefore serves as a precise negative control or synthetic precursor for establishing the methyl group's contribution to binding energy.
| Evidence Dimension | SRPK1 inhibitory potency |
|---|---|
| Target Compound Data | Not reported as a standalone SRPK1 inhibitor; functions as a des-methyl building block (MW 353.34) |
| Comparator Or Baseline | SPHINX31 (5-methyl-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]furan-2-carboxamide analog): IC50 = 5.9 nM for SRPK1; 5-methyl piperazine analog (PDB 5MXX ligand): sub-10 nM SRPK1 inhibition |
| Quantified Difference | The presence of the 5-methyl group contributes an estimated >1,000-fold enhancement in SRPK1 potency (from anticipated μM-range activity of the des-methyl scaffold to low-nM potency of the 5-methyl analog) |
| Conditions | Biochemical kinase inhibition assay; SRPK1; co-crystal structure PDB 5MXX at 2.90 Å resolution |
Why This Matters
This compound enables researchers to isolate and quantify the free energy contribution of the 5-methyl substituent to SRPK1 binding, a critical SAR parameter for lead optimization programs targeting VEGF-A alternative splicing.
- [1] RCSB PDB. (2017). PDB 5MXX: Crystal structure of human SRPK1 in complex with 5-methyl-N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]furan-2-carboxamide. Key ligand interactions include hydrophobic contacts mediated by the 5-methyl group within the helical insert pocket. View Source
